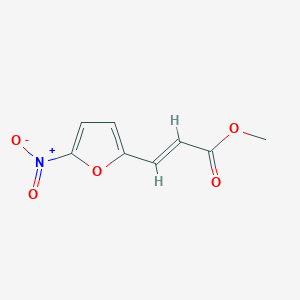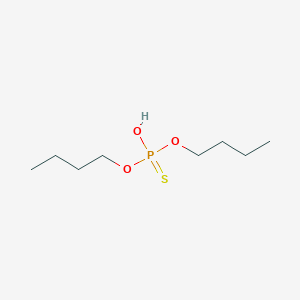
6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid, also known as ANS, is a fluorescent dye that has been widely used in scientific research. ANS is a hydrophobic molecule that binds to hydrophobic regions of proteins, making it a useful tool for studying protein structure and function.
Mechanism Of Action
6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid binds to hydrophobic regions of proteins through non-covalent interactions such as van der Waals forces and hydrophobic interactions. The binding of 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid to proteins can induce a conformational change, resulting in an increase in 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid fluorescence. The exact mechanism of 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid binding to proteins is still not fully understood, and further research is needed to elucidate the details of this process.
Biochemical And Physiological Effects
6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid is a relatively non-toxic compound and has no known physiological effects. However, 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid fluorescence can be affected by changes in pH and ionic strength, which should be taken into consideration when designing experiments.
Advantages And Limitations For Lab Experiments
The advantages of using 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid in lab experiments include its high sensitivity and specificity for hydrophobic regions of proteins, its ease of use, and its relatively low cost. However, 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid fluorescence can be influenced by factors such as pH and ionic strength, which can limit its use in certain experiments. Additionally, 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid may not bind to all hydrophobic regions of proteins, and further research is needed to fully understand the limitations of this dye.
Future Directions
There are many potential future directions for research involving 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid. One area of interest is the development of new fluorescent dyes that can be used to study protein structure and function. Additionally, further research is needed to fully understand the mechanism of 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid binding to proteins and to develop new techniques for studying protein-protein interactions and protein-ligand interactions. Finally, the use of 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid in the development of new therapies for amyloid diseases such as Alzheimer's disease is an area of active research.
Synthesis Methods
6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid can be synthesized through a multi-step process involving the reaction of naphthalene-2-sulfonic acid with aniline and acetic anhydride. The resulting product is then purified through recrystallization. The synthesis of 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid is well-established, and the purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid has been widely used in scientific research, particularly in the field of protein science. 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid can be used to study protein structure and function, protein-protein interactions, and protein-ligand interactions. 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid fluorescence can be used to monitor changes in protein conformation and stability, and to identify hydrophobic regions of proteins. 6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid has also been used to study the aggregation of proteins, which is important in the development of amyloid diseases such as Alzheimer's disease.
properties
CAS RN |
139039-74-0 |
|---|---|
Product Name |
6-(3-Acetamidoanilino)naphthalene-2-sulfonic acid |
Molecular Formula |
C18H16N2O4S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
6-(3-acetamidoanilino)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H16N2O4S/c1-12(21)19-15-3-2-4-16(11-15)20-17-7-5-14-10-18(25(22,23)24)8-6-13(14)9-17/h2-11,20H,1H3,(H,19,21)(H,22,23,24) |
InChI Key |
CKPRWSSWOSCRAJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O |
synonyms |
2-(4'-acetamidoanilino)naphthalene-6-sulfonic acid 4-AANS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate](/img/structure/B162718.png)
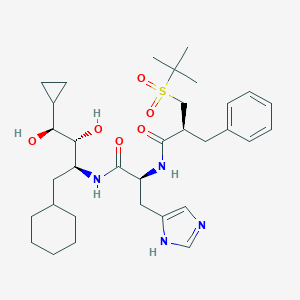
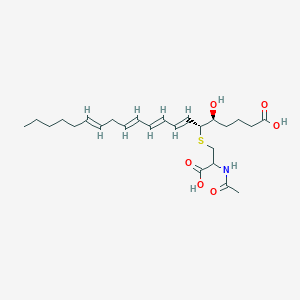
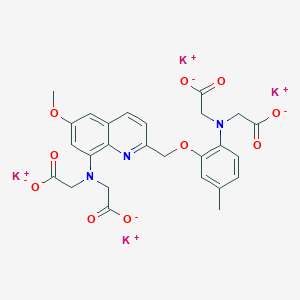
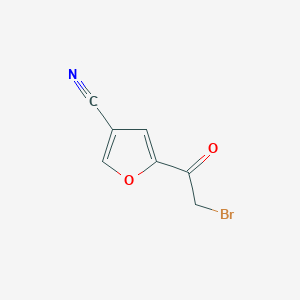

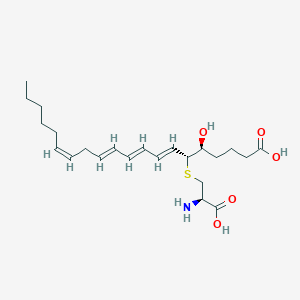
![2-[(chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thien-2-ylacetamide](/img/structure/B162735.png)
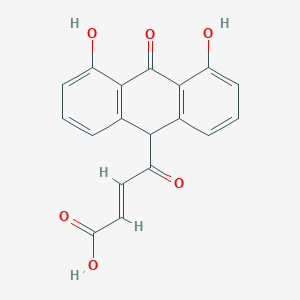
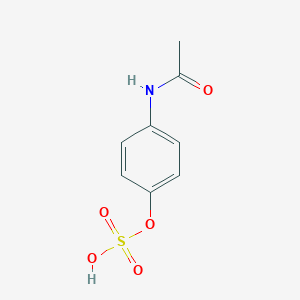
![[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone](/img/structure/B162746.png)
